(1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol
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Overview
Description
(1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol is a chemical compound that features a thiazole ring, a piperidine ring, and a methanol group The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties The piperidine ring is a six-membered ring containing nitrogen, and the methanol group provides a hydroxyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a thiazole-containing intermediate.
Introduction of the Methanol Group: The final step involves the reduction of a carbonyl group to a hydroxyl group, typically using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure high yield and purity of the final product. Common industrial practices include the use of automated reactors and purification systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The thiazole ring can be reduced under specific conditions, although this is less common due to the stability of the aromatic ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group
Reduction: Formation of a fully reduced thiazole ring
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
(1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: It is used in the study of biochemical pathways and the development of bioactive molecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in π-π interactions with aromatic amino acids in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. The hydroxyl group can also engage in hydrogen bonding, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)amine: Similar structure but with an amine group instead of methanol.
(1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)acetone: Similar structure but with an acetone group instead of methanol.
Uniqueness
(1-(1-(Thiazol-2-yl)ethyl)piperidin-4-yl)methanol is unique due to the presence of the methanol group, which provides distinct chemical reactivity and potential for hydrogen bonding. This makes it a versatile compound for various chemical reactions and applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
[1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-9(11-12-4-7-15-11)13-5-2-10(8-14)3-6-13/h4,7,9-10,14H,2-3,5-6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTSOZIFHIPDDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N2CCC(CC2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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